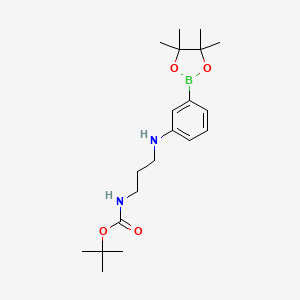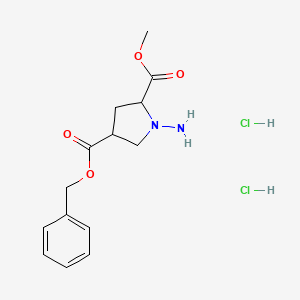
(2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its role as a building block in the synthesis of various bioactive molecules, particularly in the development of drugs and therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride typically involves the protection of the amino group and the esterification of the carboxylic acid group. One common method includes the use of tert-butoxycarbonyl (BOC) protection for the amino group, followed by esterification with methanol in the presence of a suitable catalyst . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the CBZ protecting group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, and substituted amines. These products are often used as intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
(2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The molecular pathways involved often include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4S)-4-BOC-aminopyrrolidine-2-carboxylic acid methyl ester
- (2R,4R)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester
- (2S,4S)-4-hydroxyproline methyl ester
Uniqueness
(2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride is unique due to its specific stereochemistry and the presence of the CBZ protecting group. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of chiral molecules .
Propriétés
Formule moléculaire |
C14H20Cl2N2O4 |
|---|---|
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
4-O-benzyl 2-O-methyl 1-aminopyrrolidine-2,4-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C14H18N2O4.2ClH/c1-19-14(18)12-7-11(8-16(12)15)13(17)20-9-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9,15H2,1H3;2*1H |
Clé InChI |
CLBXSAKZLYNYLO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(CN1N)C(=O)OCC2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


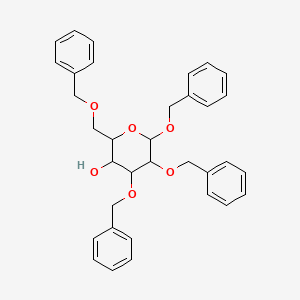

![tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12278140.png)
![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)

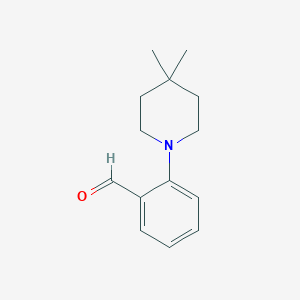
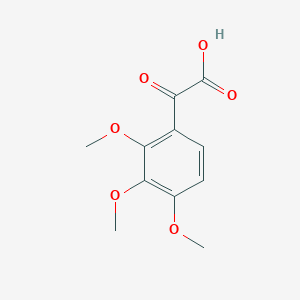
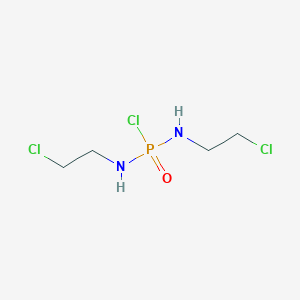

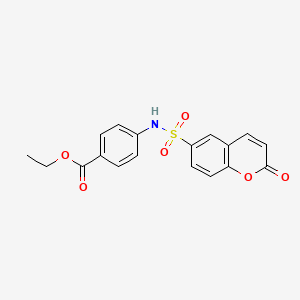

![3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278200.png)
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)
